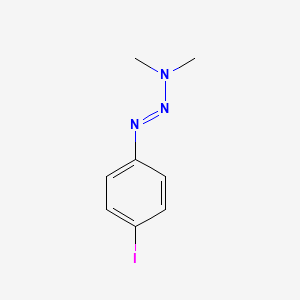
3,3-Dimethyl-1-(p-iodophenyl)triazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(p-iodophenyl)triazene is an organic compound with the molecular formula C8H10IN3. It belongs to the class of triazene compounds, which are characterized by the presence of a diazo group (-N=N-) linked to an amine group. This compound is notable for its unique structure, which includes an iodine atom attached to a phenyl ring, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(p-iodophenyl)triazene typically involves the reaction of p-iodoaniline with dimethylamine and nitrous acid. The process can be summarized as follows:
- p-Iodoaniline is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with dimethylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-(p-iodophenyl)triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(p-iodophenyl)triazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(p-iodophenyl)triazene involves its conversion into reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, in cancer research, the compound is believed to exert its effects by alkylating DNA, thereby inhibiting cell division and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3,3-dimethyltriazene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(4-Chlorophenyl)-3,3-dimethyltriazene: Contains a chlorine atom instead of iodine, which affects its reactivity and biological activity.
1-(2-Bromophenyl)-3,3-dimethyltriazene: Contains a bromine atom, which also influences its chemical properties and applications.
Uniqueness
3,3-Dimethyl-1-(p-iodophenyl)triazene is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its analogs.
Propriétés
Numéro CAS |
23456-93-1 |
|---|---|
Formule moléculaire |
C8H10IN3 |
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
N-[(4-iodophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10IN3/c1-12(2)11-10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clé InChI |
YONGWAYQQVMIBR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















